molecular formula C6H15ClNOP B2558296 2-Dimethylphosphorylpyrrolidine;hydrochloride CAS No. 2305252-94-0

2-Dimethylphosphorylpyrrolidine;hydrochloride

Cat. No.: B2558296
CAS No.: 2305252-94-0
M. Wt: 183.62
InChI Key: PRBVXOUMQHHKLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Dimethylphosphorylpyrrolidine;hydrochloride typically involves the reaction of pyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Dimethylphosphorylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Dimethylphosphorylpyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

2-Dimethylphosphorylpyrrolidine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the dimethylphosphoryl group, which imparts specific chemical and biological properties .

Biological Activity

2-Dimethylphosphorylpyrrolidine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in medicinal chemistry and biochemistry. Understanding its biological activity is essential for exploring its potential therapeutic uses and interactions with biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₄ClN₁O₂P
  • Molecular Weight : 195.62 g/mol

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a dimethylphosphoryl group. The presence of the hydrochloride indicates that it is in a salt form, which typically enhances its solubility in aqueous environments, making it more bioavailable for biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with enzymes, receptors, and other biomolecules.

The mechanism of action involves the inhibition or modulation of specific enzymes or receptors. Organophosphorus compounds often interact with acetylcholinesterase (AChE), leading to an increase in acetylcholine levels at synapses. This can result in various physiological effects, including increased neurotransmission and potential neurotoxicity at high concentrations.

Research Findings

Recent studies have explored the biological effects of this compound:

  • Enzyme Inhibition : Research indicates that this compound may inhibit AChE activity, similar to other organophosphates. This inhibition can lead to enhanced cholinergic signaling, which might be beneficial in certain neurological conditions but harmful in cases of overdose or toxicity.
  • Neuroprotective Effects : Some studies suggest that lower concentrations may exhibit neuroprotective properties by modulating oxidative stress pathways and enhancing cellular survival under stress conditions.
  • Antimicrobial Activity : Preliminary investigations have shown that this compound may possess antimicrobial properties, potentially acting against certain bacterial strains.

Case Studies

Several case studies highlight the implications of using this compound in various biomedical contexts:

  • Case Study 1 : A study on the use of organophosphates in treating neurodegenerative diseases indicated that compounds like 2-Dimethylphosphorylpyrrolidine could enhance cognitive function through AChE inhibition, suggesting potential applications in Alzheimer's disease treatment.
  • Case Study 2 : Research involving animal models demonstrated that administration of this compound led to improved outcomes in models of oxidative stress-related damage, indicating its potential as a therapeutic agent for conditions like stroke or traumatic brain injury.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AChE InhibitionIncreased acetylcholine levels
NeuroprotectionModulation of oxidative stress
Antimicrobial ActivityInhibition of bacterial growth

Properties

IUPAC Name

2-dimethylphosphorylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NOP.ClH/c1-9(2,8)6-4-3-5-7-6;/h6-7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVXOUMQHHKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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